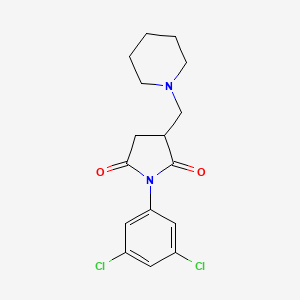
1-(3,5-Dichlorophenyl)-3-(piperidin-1-ylmethyl)pyrrolidine-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,5-Dichlorophenyl)-3-(piperidin-1-ylmethyl)pyrrolidine-2,5-dione is a synthetic organic compound. It belongs to the class of pyrrolidine derivatives, which are known for their diverse biological activities. This compound is characterized by the presence of a dichlorophenyl group, a piperidinylmethyl group, and a pyrrolidine-2,5-dione core.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Dichlorophenyl)-3-(piperidin-1-ylmethyl)pyrrolidine-2,5-dione typically involves the following steps:
Formation of the Pyrrolidine-2,5-dione Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 3,5-Dichlorophenyl Group: This step often involves the use of chlorinated aromatic compounds and suitable coupling reagents.
Attachment of the Piperidin-1-ylmethyl Group: This can be done through nucleophilic substitution reactions using piperidine derivatives.
Industrial Production Methods
Industrial production methods may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated processes may be employed to enhance yield and purity.
化学反応の分析
Types of Reactions
1-(3,5-Dichlorophenyl)-3-(piperidin-1-ylmethyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Replacement of specific atoms or groups with other atoms or groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted analogs.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: Potential therapeutic applications, including as an active pharmaceutical ingredient.
Industry: Use in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-(3,5-Dichlorophenyl)-3-(piperidin-1-ylmethyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific context and application.
類似化合物との比較
Similar Compounds
- 1-(3,5-Dichlorophenyl)-3-(morpholin-4-ylmethyl)pyrrolidine-2,5-dione
- 1-(3,5-Dichlorophenyl)-3-(pyrrolidin-1-ylmethyl)pyrrolidine-2,5-dione
- 1-(3,5-Dichlorophenyl)-3-(azepan-1-ylmethyl)pyrrolidine-2,5-dione
Uniqueness
1-(3,5-Dichlorophenyl)-3-(piperidin-1-ylmethyl)pyrrolidine-2,5-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dichlorophenyl group may enhance its binding affinity to certain targets, while the piperidinylmethyl group may influence its pharmacokinetic properties.
生物活性
1-(3,5-Dichlorophenyl)-3-(piperidin-1-ylmethyl)pyrrolidine-2,5-dione is a synthetic organic compound belonging to the class of pyrrolidine derivatives. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications. The presence of a dichlorophenyl group and a piperidinylmethyl group enhances its pharmacological profile, making it a candidate for further research in medicinal chemistry.
Chemical Structure and Synthesis
The chemical structure of this compound can be represented as follows:
Synthesis : The synthesis typically involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrrolidine-2,5-dione core. Subsequent steps include the introduction of the 3,5-dichlorophenyl group and the attachment of the piperidin-1-ylmethyl group through nucleophilic substitution reactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. It may modulate the activity of these targets, leading to various biological effects. The exact pathways involved are context-dependent and require further investigation.
Antimicrobial Activity
Recent studies have highlighted the potential antimicrobial properties of pyrrolidine derivatives. While specific data on this compound is limited, related compounds have demonstrated significant activity against various pathogens. For example:
| Compound | Target Pathogen | MIC (μg/mL) |
|---|---|---|
| Pyrrole Derivative A | Staphylococcus aureus | 3.12 |
| Pyrrole Derivative B | Escherichia coli | 12.5 |
These findings suggest that similar derivatives may exhibit comparable antimicrobial efficacy .
Anticancer Activity
Pyrrolidine derivatives have been explored for their anticancer properties. Studies indicate that compounds with a similar structure can induce apoptosis in cancer cells by modulating signaling pathways involved in cell proliferation and survival. For instance, certain pyrrolidine derivatives have shown IC50 values in the low micromolar range against various cancer cell lines .
Neuroprotective Effects
The piperidine moiety in this compound may contribute to neuroprotective effects. Research has indicated that compounds containing piperidine can enhance cognitive function and protect against neurodegenerative diseases by inhibiting acetylcholinesterase activity and modulating neurotransmitter levels .
Case Studies
- Antimicrobial Efficacy : A study evaluated a series of pyrrole derivatives for their antibacterial activity against common pathogens. The results indicated that modifications in the phenyl ring significantly affected potency, suggesting that this compound could be optimized for enhanced activity .
- Anticancer Screening : In vitro studies on related pyrrolidine compounds demonstrated their ability to inhibit tumor growth in human cancer cell lines. These compounds were found to affect cell cycle progression and induce apoptosis through caspase activation pathways .
特性
CAS番号 |
63642-92-2 |
|---|---|
分子式 |
C16H18Cl2N2O2 |
分子量 |
341.2 g/mol |
IUPAC名 |
1-(3,5-dichlorophenyl)-3-(piperidin-1-ylmethyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C16H18Cl2N2O2/c17-12-7-13(18)9-14(8-12)20-15(21)6-11(16(20)22)10-19-4-2-1-3-5-19/h7-9,11H,1-6,10H2 |
InChIキー |
XSBPOFOZKVEARP-UHFFFAOYSA-N |
正規SMILES |
C1CCN(CC1)CC2CC(=O)N(C2=O)C3=CC(=CC(=C3)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















